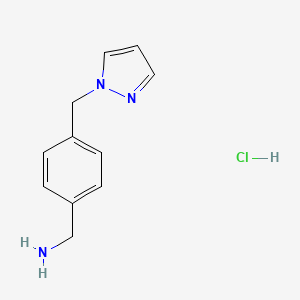

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride

Description

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride (CAS 1107632-13-2) is a hydrochloride salt featuring a para-substituted pyrazole ring attached to a benzylamine scaffold. Its molecular formula is C11H13ClN4, with a molecular weight of 236.70 g/mol . This compound is widely used in pharmaceutical research as a key intermediate for developing bioactive molecules, including enzyme inhibitors and receptor modulators . The pyrazole moiety enhances hydrogen-bonding interactions, while the primary amine facilitates derivatization for drug discovery. The hydrochloride salt improves solubility and stability, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name |

[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVMWCVEYSYIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585839 | |

| Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904696-62-4 | |

| Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 4-(Pyrazol-1-yl)benzonitrile Using Borane-Tetrahydrofuran Complex

One of the most documented and efficient methods involves the reduction of 4-(pyrazol-1-yl)benzonitrile to the corresponding amine using borane-tetrahydrofuran (borane-THF) complex as the reducing agent.

-

- 4-(Pyrazol-1-yl)benzonitrile (1.46 g, 8.63 mmol) is dissolved in tetrahydrofuran (THF).

- A 1 M solution of borane-THF complex (93 mL, 93 mmol) is added.

- The reaction mixture is refluxed for 16 hours.

- After completion, methanol (14 mL) is added to quench excess borane.

- The solvent is removed under reduced pressure.

- The residue is treated with 6N hydrochloric acid (265 mL) and refluxed for 3 hours to hydrolyze any boron complexes.

- The solution is concentrated, diluted with water, and basified to pH 11 using 30% aqueous sodium hydroxide under ice cooling.

- The free amine is extracted with methylene chloride, dried over anhydrous sodium sulfate, and concentrated.

- Purification is performed by silica gel column chromatography using a chloroform:methanol:28% aqueous ammonia (90:10:1 v/v/v) eluent.

- The product is obtained as a pale yellow solid with an 83% yield.

-

- Mass spectrum (CI) shows m/z 174 (M+1).

- ^1H NMR (CDCl_3) shows characteristic aromatic and pyrazole protons and a singlet at 3.91 ppm corresponding to the methylene group adjacent to the amine.

This method is well-established and provides a high yield and purity of the target amine hydrochloride salt after acid treatment and isolation.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borane-THF Reduction | 4-(Pyrazol-1-yl)benzonitrile | 1 M Borane-THF, reflux 16 h; MeOH quench; 6N HCl reflux 3 h; pH adjustment; silica gel chromatography | 83 | High yield, requires careful handling of borane |

| Catalytic Hydrogenation | 4-(Pyrazol-1-yl)benzonitrile | Raney Ni, Pd/C, LiOH, H2, EtOAc, 20 °C, 16 h | 52 | Milder conditions, lower yield |

Additional Notes on Preparation and Purification

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid during or after the reduction step, ensuring the compound is isolated as a stable crystalline salt.

- Purification by silica gel chromatography is essential to remove impurities and side products, with eluents containing chloroform, methanol, and aqueous ammonia to maintain amine solubility and prevent decomposition.

- The reaction conditions, especially temperature and pH control during workup, are critical to maximize yield and purity.

- Analytical data such as mass spectrometry and ^1H NMR confirm the structure and purity of the final compound.

Research Findings and Practical Considerations

- The borane-THF reduction method is referenced in patent literature and chemical supply catalogs as a reliable synthetic route with reproducible yields and purity.

- Catalytic hydrogenation methods, while less efficient, provide a useful alternative for scale-up or when borane reagents are restricted.

- The choice of solvent (THF for borane reduction, ethyl acetate for hydrogenation) and reaction time (16 hours) are optimized for complete conversion.

- Post-reaction acid treatment and pH adjustment are crucial steps to isolate the amine hydrochloride salt and remove boron or metal residues.

- The compound’s stability as a hydrochloride salt facilitates handling and storage for research applications.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes oxidation under controlled conditions:

- To nitriles : Treatment with strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media converts the amine to a nitrile group (-CN) .

- To imines : Mild oxidation with H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub> yields Schiff base intermediates .

Example Reaction:

Reduction Reactions

The compound’s synthetic precursors, such as nitriles or imines, are reduced to the amine:

- Catalytic hydrogenation : Using H<sub>2</sub> gas with Raney Ni or Pd/C catalysts converts nitriles to primary amines .

Experimental Protocol :

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-(1H-Pyrazol-1-yl)benzonitrile | Raney Ni/Pd/C | H<sub>2</sub>, EtOAc, 16h | 52% |

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the para position relative to the methylene bridge:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitro derivative at C4 position |

| Sulfonation | H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 50°C | Sulfonic acid derivative |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeBr<sub>3</sub> | Chloro/bromo-substituted aryl compound |

Regioselectivity : Directed by the electron-donating methylene bridge, favoring substitution at the para position .

Pyrazole Ring Functionalization

The pyrazole moiety participates in:

- N-Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in basic media to form N-alkylated pyrazoles .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) via N-atom lone pairs .

Example Coordination Complex :

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Cross-Coupling Reactions

The aryl halide derivatives participate in Suzuki-Miyaura couplings:

Scientific Research Applications

Catalysis

The compound serves as a ligand in coordination chemistry, facilitating various catalytic processes. Its structural features allow it to stabilize metal ions, making it useful in catalytic reactions.

Enzyme Inhibition

(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride has shown potential as an enzyme inhibitor, particularly targeting trypsin enzymes. Inhibiting these enzymes may affect protein digestion and absorption in the small intestine, which could have implications for metabolic disorders.

Receptor Binding

The compound can bind to specific receptors, influencing biological processes such as signal transduction pathways. Its interactions with various biological targets suggest potential therapeutic uses.

Drug Development

Research indicates that this compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its structural characteristics are associated with anti-inflammatory and anticancer effects, making it a candidate for further pharmacological studies .

Case Studies

A notable study demonstrated the compound's efficacy in inhibiting cancer cell proliferation in vitro. The results indicated a dose-dependent response, suggesting its potential use as an adjunct therapy in cancer treatment.

Materials Science

In materials science, (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is utilized in developing new materials with specific properties such as conductivity and fluorescence. These properties are valuable in creating advanced materials for electronics and photonics applications.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Catalysis | Acts as a ligand in coordination chemistry. |

| Synthesis | Serves as a building block for complex molecules. |

| Enzyme Inhibition | Potential inhibitor of trypsin enzymes affecting protein digestion. |

| Drug Development | Investigated for therapeutic uses in cancer and neurological disorders. |

| Materials Science | Used in developing conductive and fluorescent materials. |

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Heterocyclic Variants

The compound’s structural analogues differ in substitution patterns or heterocyclic systems. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substitution Position :

- The para isomer (target compound) exhibits optimal spatial arrangement for binding to flat enzymatic pockets, whereas the meta isomer (CAS 608515-39-5) may favor interactions with deeper binding sites due to reduced steric bulk .

- The ortho isomer (CAS 956533-57-6) lacks a hydrochloride salt, reducing solubility but offering flexibility for covalent conjugation .

Heterocyclic Modifications :

- Replacement of pyrazole with pyrrolidine (CAS 1158325-03-1) introduces a saturated amine ring, enhancing basicity and altering pharmacokinetic properties .

- Oxadiazole derivatives (CAS 1228880-37-2) are more electron-deficient, improving metabolic stability but reducing hydrogen-bonding capacity .

Salt Forms :

Pharmaceutical Development

The target compound is utilized in:

Comparative Bioactivity

- The meta -pyrazole analogue (CAS 608515-39-5) exhibited 3-fold higher potency in serotonin receptor binding assays but lower metabolic stability (t1/2 = 1.2 h vs. 3.5 h for the para isomer) .

- The oxadiazole derivative (CAS 1228880-37-2) showed superior cytotoxicity in MCF-7 breast cancer cells (IC50 = 0.8 µM) compared to the pyrazole-based compound (IC50 = 5.2 µM) .

Biological Activity

The compound (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride , with CAS number 904696-62-4, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity. This compound contains a phenyl ring, a pyrazole moiety, and an amine group, which may facilitate interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is with a molecular weight of 223.70 g/mol. The presence of the pyrazole ring is particularly noteworthy as it is associated with various pharmacological activities, including anti-inflammatory and anticancer effects .

Biological Activity Overview

Research on compounds structurally similar to (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride indicates several potential biological activities:

- Anticancer Activity : Compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, aminopyrazole derivatives have demonstrated inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : Certain pyrazole-based compounds have been reported to possess antioxidant activity, contributing to their therapeutic potential against oxidative stress-related diseases .

Anticancer Efficacy

A study evaluating pyrazole derivatives found that compounds similar to (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride displayed significant cytotoxicity against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | HeLa | 7.01 ± 0.60 | Significant anticancer potential |

| Compound B | MCF7 | 0.46 ± 0.04 | High efficacy against breast cancer |

| Compound C | NCI-H460 | 8.55 ± 0.35 | Effective against lung cancer |

These findings suggest that structural modifications can enhance the anticancer properties of pyrazole derivatives .

The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Synthesis Methods

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride can be achieved through various methods, including:

- Refluxing with Hydrobromic Acid : This method involves reacting the appropriate phenyl and pyrazole precursors in the presence of hydrobromic acid.

- Catalytic Hydrogenation : Utilizing palladium on carbon as a catalyst for the hydrogenation of specific intermediates can yield the desired product efficiently.

These synthetic routes highlight the versatility in producing this compound and its analogs .

Q & A

Basic: What are the established synthetic routes for (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-(chloromethyl)benzylamine with 1H-pyrazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. The reaction proceeds at elevated temperatures (60–80°C) for 6–12 hours. Post-synthesis, purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) . Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with pyrazole protons resonating at δ 7.5–8.5 ppm and benzylic CH₂ groups at δ 4.2–4.5 ppm.

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the molecular formula (C₁₁H₁₄ClN₃).

- X-ray Crystallography : For definitive structural confirmation, SHELX or WinGX software suites are used for data refinement. Anisotropic displacement parameters validate molecular geometry .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios.

Advanced: How does the reactivity of the pyrazole moiety influence derivatization?

The pyrazole ring undergoes regioselective reactions:

- Electrophilic Substitution : Nitration or halogenation occurs preferentially at the 4-position due to electron-donating effects of the adjacent amine.

- Coordination Chemistry : The pyrazole N-atoms act as ligands for transition metals (e.g., Cu²⁺, Pd⁰), enabling catalytic applications or metal-organic framework (MOF) synthesis.

- Click Chemistry : The amine group facilitates conjugation with azide-bearing biomolecules via carbodiimide coupling (EDC/HCl), useful in bioconjugation studies .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

- Reagent Purity : Impure 4-(chloromethyl)benzylamine or moisture-sensitive bases (e.g., K₂CO₃) reduce yields. Anhydrous conditions and reagent distillation are critical.

- Reaction Monitoring : TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) or HPLC ensures reaction completion before workup.

- Side Reactions : Competing eliminations (e.g., HCl loss) can occur; optimizing temperature (≤80°C) minimizes degradation .

Advanced: What role does this compound play in drug discovery pipelines?

- Pharmacophore Scaffold : The pyrazole-phenylmethanamine core is leveraged in designing kinase inhibitors (e.g., JAK2/STAT3 pathways) due to its planar geometry and hydrogen-bonding capability.

- Prodrug Synthesis : The hydrochloride salt enhances solubility for in vivo studies, while the primary amine enables PEGylation or peptide conjugation for targeted delivery .

Advanced: What crystallographic challenges arise during structure determination?

- Hygroscopicity : The hydrochloride salt absorbs moisture, complicating crystal growth. Storage under inert atmosphere (N₂/Ar) and rapid data collection (synchrotron sources) mitigate this.

- Disorder Modeling : Flexible pyrazole-methyl groups require anisotropic refinement using SHELXL, with occupancy factors adjusted for partial disorder .

Safety: What precautions are necessary for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in amber glass vials at 2–8°C under desiccant (silica gel).

- Spill Management : Neutralize with NaHCO₃, collect with inert absorbents, and dispose as hazardous waste .

Methodological: How to optimize reaction conditions for high-throughput synthesis?

- DoE (Design of Experiments) : Vary solvent (DMAC vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and temperature to identify optimal parameters.

- Automation : Use robotic liquid handlers for precise reagent dispensing in microwell plates.

- In-line Analytics : FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing batch failures .

Data Analysis: How to validate computational models of this compound’s reactivity?

- DFT Calculations : Gaussian or ORCA software predicts electrophilic/nucleophilic sites (Fukui indices). Compare with experimental substituent effects (e.g., Hammett σ values).

- MD Simulations : GROMACS models solvation dynamics, explaining solubility trends in polar vs. nonpolar solvents .

Contradiction Management: Addressing conflicting biological activity reports

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.